molecular formula C9H7BrN2O2 B572843 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1313712-29-6

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Numéro de catalogue: B572843
Numéro CAS: 1313712-29-6
Poids moléculaire: 255.071
Clé InChI: VBSKBCORIVVKLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The compound emerged as part of broader efforts to functionalize imidazo[1,2-a]pyridine scaffolds, which gained traction in the early 2000s due to their pharmacological potential. Early synthetic routes involved condensation of 2-aminopyridine derivatives with α-bromoacetophenone derivatives, followed by cyclization and oxidation. A milestone was achieved in 2013 with the development of continuous flow synthesis methods, which improved yields and scalability by minimizing decarboxylation side reactions. Key researchers, including teams at the University of Kansas and NIPER Punjab, optimized metal-free protocols using iodine or TBHP (tert-butyl hydroperoxide) to control regioselectivity.

Position in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines belong to the class of nitrogen-bridged heterocycles, characterized by a fused imidazole-pyridine ring system. The compound’s structural attributes position it as a critical building block:

  • Bromine : Enhances electrophilic substitution reactivity for cross-coupling reactions.
  • Methyl group : Improves lipophilicity and modulates steric effects in drug design.
  • Carboxylic acid : Serves as a handle for derivatization into amides or esters.

Its reactivity aligns with applications in Suzuki-Miyaura couplings and Groebke-Blackburn-Bienaymé multicomponent reactions, enabling diverse functionalization.

Significance in Imidazopyridine Research

This derivative is pivotal in developing:

  • Covalent kinase inhibitors : The bromine atom facilitates selective binding to cysteine residues in targets like KRAS G12C.
  • Antitubercular agents : Carboxamide derivatives exhibit nanomolar potency against Mycobacterium tuberculosis.
  • Cholinesterase inhibitors : Structural analogs demonstrate IC₅₀ values <100 μM for Alzheimer’s disease targets.

Recent studies highlight its role in synthesizing Mur ligase inhibitors and FLT3 kinase antagonists, underscoring its versatility.

Nomenclature and Classification Systems

The compound is systematically named using IUPAC guidelines:

Property Description
IUPAC Name This compound
CAS Registry Number 1313712-29-6
Molecular Formula C₉H₇BrN₂O₂
Alternative Names 8-Methyl-3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid; MFCD19441932
Classification Heterocyclic compound (imidazopyridine subclass), halogenated carboxylic acid

The numbering system for imidazo[1,2-a]pyridines prioritizes the pyridine nitrogen at position 1, with the fused imidazole ring occupying positions 1a-2a.

Propriétés

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSKBCORIVVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724485
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-29-6
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Condensation with Bromomalonaldehyde Derivatives

A metal-free approach involves reacting 2-amino-5-methylpyridine with bromomalonaldehyde in ethanol–water under microwave irradiation. This method avoids transition-metal catalysts, yielding the imidazo[1,2-a]pyridine core with inherent bromination at position 3. The reaction proceeds via enamine intermediate formation, followed by cyclization and bromide elimination (Fig. 1A).

Cyclization of 2-Aminopyridinium Salts

Alternative routes use 2-aminopyridinium bromides, which undergo intramolecular amidation in basic conditions to form the imidazopyridine ring. For example, heating 2-amino-4-methylpyridinium bromide with potassium hydroxide generates the 8-methyl-substituted core, which is subsequently functionalized at position 3.

Bromination Techniques

Direct Electrophilic Bromination

Post-cyclization bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine (Br₂) in acetic acid achieves 85% regioselectivity for position 3. However, over-bromination and decarboxylation side reactions necessitate careful temperature control (40–60°C) and stoichiometric monitoring.

Sandmeyer-Type Bromination

Diazotization of a 3-amino intermediate (synthesized via nitration/reduction) followed by treatment with CuBr₂/HBr provides a milder pathway. This method, adapted from pyrazole bromination in CN104844567A, achieves 72% yield with minimal carboxyl group degradation.

Carboxylation and Oxidation Methods

Directed Ortho-Metalation and CO₂ Quenching

Lithiation of 3-bromo-8-methylimidazo[1,2-a]pyridine at position 2 using LDA (−78°C) followed by CO₂ quenching introduces the carboxylic acid group. This method, though low-temperature-dependent, achieves 65% yield and high purity (≥98% by HPLC).

Oxidation of 2-Methyl Precursors

Oxidizing 2-methylimidazo[1,2-a]pyridine derivatives with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid. For example, 3-bromo-8-methylimidazo[1,2-a]pyridine-2-methyl undergoes complete oxidation within 6 hours at 90°C, yielding 92% product.

Integrated Synthetic Routes

Sequential Condensation-Bromination-Oxidation

A three-step protocol combines:

  • Condensation : 2-Amino-5-methylpyridine + bromoacetaldehyde → 8-methylimidazo[1,2-a]pyridine-3-bromo-2-methyl.

  • Bromination refinement : NBS (N-bromosuccinimide) in CCl₄ enhances position-3 selectivity (78% yield).

  • Oxidation : K₂Cr₂O₇/H₂SO₄ oxidizes the 2-methyl group to carboxylic acid (85% yield).

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
CondensationEtOH/H₂O, MW, 100°C8195
BrominationNBS, CCl₄, 40°C7897
OxidationK₂Cr₂O₇, H₂SO₄, 90°C8598

One-Pot Tandem Synthesis

A streamlined method using 2-amino-4-methylpyridine, ethyl bromopyruvate, and HBr gas in DMF achieves cyclization, bromination, and ester hydrolysis in one pot. After 12 hours at 120°C, the crude product is purified via recrystallization (ethanol/water), yielding 68% with 96% purity.

Analytical Characterization

Critical quality control parameters include:

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/acetonitrile).

  • MS (ESI) : m/z 255.07 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92 (d, 1H, H-6), 4.12 (s, 3H, CH₃), 13.1 (br, 1H, COOH).

Challenges and Optimization

  • Regioselectivity : Competing bromination at positions 3 vs. 5 is mitigated using bulky directing groups (e.g., trimethylsilyl).

  • Carboxyl Group Stability : Avoiding decarboxylation requires pH control during hydrolysis (pH 6–7).

  • Scalability : Microwave-assisted steps face batch-size limitations; transitioning to conventional heating with catalysts (e.g., p-TsOH) maintains yields at scale .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant potential as an anticancer agent . It has been identified as an inhibitor of specific enzymes involved in cancer progression, potentially modulating cellular signaling pathways critical for tumor growth. Preliminary studies suggest that the compound may interact with biological targets that are vital in cancer therapy.

Antimicrobial Properties

This compound also shows promising antimicrobial activity , particularly against multidrug-resistant strains of bacteria and tuberculosis (TB). Studies have highlighted its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against various strains. The presence of the bromine atom may enhance its lipophilicity and biological activity compared to non-brominated analogs .

Agricultural Chemistry Applications

In agricultural chemistry, this compound can be explored as a potential pesticide or herbicide . Its ability to interact with specific biological pathways may allow it to function as an effective agent against pests while minimizing environmental impact. Further research is required to evaluate its efficacy in agricultural settings.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their key features:

Compound NameStructureKey Features
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acidStructureSimilar structure but different methyl position; potential variations in biological activity.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acidStructureHydroxyl group may enhance solubility; studied for enzyme inhibition.
3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acidStructureIodine substitution instead of bromine; could affect reactivity and biological profile.

The uniqueness of this compound lies in its specific combination of functional groups and halogen substitution, which may confer distinct pharmacological properties compared to other analogs.

Study on Antimicrobial Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mycobacterium tuberculosis through high-throughput screening methods. The research demonstrated that compounds similar to this compound exhibited promising MIC values against both replicating and non-replicating strains of TB, indicating their potential as new therapeutic agents for treating resistant infections .

Investigation into Anti-Thrombolytic Activity

Another study evaluated the anti-thrombolytic activity of related pyridine derivatives. It was found that certain derivatives displayed significant activity against clot formation in human blood. The findings suggested that structural modifications could lead to enhanced therapeutic effects in managing thrombotic conditions .

Mécanisme D'action

The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its interaction with molecular targets .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic characteristics. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (3), CH₃ (8), COOH (2) C₁₀H₈BrN₂O₂ 285.09 (calc.) Potential anticancer/antimicrobial agent; high functionalization potential
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1116691-26-9) Br (3), COOH (8) C₈H₅BrN₂O₂ 241.04 Lower lipophilicity due to lack of methyl group; used in heterocyclic libraries
6-Chloro-3-nitroimidazo[1,2-a]pyridine derivatives Cl (6), NO₂ (3) Varies Varies Enhanced antikinetoplastid activity; nitro group improves electron-withdrawing effects
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₃ (2), COOEt (3) C₁₂H₉BrF₃N₂O₂ 357.11 Ester derivative with improved membrane permeability; antiviral applications

Key Observations:

  • Bromine vs. Chlorine/Nitro Groups: Bromine at position 3 enables cross-coupling reactions, whereas nitro or chlorine substituents (e.g., in 6-chloro-3-nitro derivatives) enhance electrophilicity and antimicrobial activity .
  • Carboxylic Acid vs. Ester Derivatives: Carboxylic acids (e.g., the target compound) exhibit higher aqueous solubility (~1.2 mg/mL estimated) than ester derivatives but may require prodrug strategies for oral bioavailability .

Pharmacological and Physicochemical Properties

Property This compound 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid 6-Chloro-3-nitroimidazo[1,2-a]pyridine Derivatives
Aqueous Solubility Moderate (~1.2 mg/mL) High (~2.5 mg/mL) Low (~0.3 mg/mL)
LogP (Estimated) 2.5 1.8 3.1
Thermal Stability Stable up to 150°C (methyl group reduces decomposition) Stable up to 130°C Prone to nitro group decomposition above 100°C
Bioactivity Anticancer (IC₅₀ ~5 µM in HeLa cells) Not reported Antikinetoplastid (IC₅₀ ~2 µM for Leishmania)

Notes:

  • The methyl group enhances thermal stability and membrane permeability but reduces solubility compared to polar substituents like carboxylic acids at position 8 .
  • Nitro-substituted analogs exhibit superior potency against protozoans but face metabolic instability .

Activité Biologique

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Br-MIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure comprises a fused imidazole and pyridine ring system, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and modulation of cellular signaling pathways.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Structural Features : The presence of the bromine atom enhances lipophilicity, which may improve biological activity compared to non-brominated analogs.

The biological activity of Br-MIPCA is primarily attributed to its ability to interact with specific molecular targets. This interaction can involve:

  • Enzyme Inhibition : Br-MIPCA may inhibit enzymes involved in cancer progression, impacting cellular signaling pathways.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing biological responses.

The bromine and carboxylic acid groups are critical for these interactions, affecting the compound's reactivity and biological effects.

Biological Activities

Research indicates that Br-MIPCA exhibits several notable biological activities:

  • Antitumor Activity :
    • Br-MIPCA has shown potential as an inhibitor of certain enzymes linked to tumor growth. Studies indicate it may disrupt pathways crucial for cancer cell proliferation.
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it possesses moderate effectiveness against specific pathogens, making it a candidate for further exploration in antimicrobial therapy.
  • Anti-inflammatory Effects :
    • Br-MIPCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings

Several studies have explored the biological activity of Br-MIPCA:

StudyFindings
Demonstrated enzyme inhibition related to cancer progression.
Reported antimicrobial activity against Gram-positive bacteria.
Showed potential anti-inflammatory effects in vitro.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines (e.g., A431, HT29) revealed that Br-MIPCA exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated strong binding interactions between Br-MIPCA and target proteins involved in cell cycle regulation.
  • Antimicrobial Activity :
    • In a comparative study of antimicrobial agents, Br-MIPCA was tested against several bacterial strains. Results showed that it inhibited growth effectively at concentrations that were lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is typically synthesized via condensation of bromopyruvic acid derivatives with substituted 2-aminopyridines. For example:

  • Stepwise in-flask synthesis : Ethyl bromopyruvate reacts with 2-amino-8-methylpyridine under reflux in ethanol, followed by saponification to yield the carboxylic acid .
  • Continuous flow synthesis : A catalytic amount of p-toluenesulphonic acid (PTSA, 0.25 equiv.) in DMF at 125°C enables rapid condensation of 2-aminopyridines and bromopyruvic acid in a microreactor (10 min reaction time, 4.0 bar pressure), achieving moderate to high yields .
  • Key challenges : Competing decarboxylation at high temperatures necessitates precise control of reaction conditions, such as solvent choice (DMF for high boiling point) and catalytic acid addition .

Q. How is the structure of this compound validated experimentally?

Structural characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., carboxylic acid at ~1711 cm⁻¹, NH stretch at ~3419 cm⁻¹) and regiochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution diffraction data, resolving bromine and methyl substituent positions .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectroscopic data for imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism or polymorphism : Use variable-temperature NMR to identify dynamic equilibria or crystal packing effects .
  • Regiochemical ambiguity : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Impurity interference : Employ HPLC-MS or preparative chromatography to isolate pure fractions for reanalysis .

Q. What strategies optimize reaction yields in continuous flow synthesis?

Key parameters include:

  • Residence time : Adjust microreactor flow rates to balance conversion and side reactions (e.g., decarboxylation) .
  • Catalyst loading : PTSA (0.25 equiv.) enhances cyclization efficiency without promoting decomposition .
  • Substrate solubility : Pre-mix bromopyruvic acid with DMF to prevent clogging in microreactor channels .

Q. How can computational methods aid in designing derivatives of this compound?

  • Docking studies : Predict binding affinities for biological targets (e.g., HIV-1 capsid proteins) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., bromine/methyl groups) with bioactivity using molecular descriptors (e.g., logP, polar surface area) .
  • Reactivity prediction : Simulate reaction pathways (e.g., bromination or amidation) with density functional theory (DFT) .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste disposal : Segregate halogenated waste and consult institutional protocols for hazardous organic compound disposal .

Q. How to troubleshoot low yields in coupling reactions (e.g., amidation)?

  • Activation reagents : Use EDC·HCl/HOBt or DCC/DMAP for carboxylic acid activation .
  • Solvent selection : DMF or dichloromethane (DCM) improves solubility of polar intermediates .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.